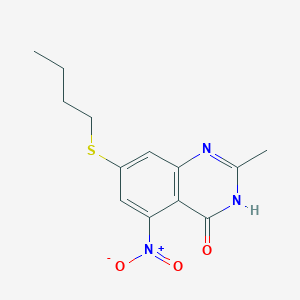![molecular formula C18H15ClN2O4 B11480885 1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone](/img/structure/B11480885.png)
1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to a tetrahydroquinoline ring, which is further linked to an ethanone moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to 4-chloro-3-nitrobenzoyl chloride through a reaction with thionyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-[1-(4-Amino-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethanoic acid.
Scientific Research Applications
1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro and chloro groups may play a role in its reactivity and interaction with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 1,2,3,4-Tetrahydroquinoline
Uniqueness
1-[1-(4-Chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]ethan-1-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O4 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[1-(4-chloro-3-nitrobenzoyl)-3,4-dihydro-2H-quinolin-8-yl]ethanone |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(22)14-6-2-4-12-5-3-9-20(17(12)14)18(23)13-7-8-15(19)16(10-13)21(24)25/h2,4,6-8,10H,3,5,9H2,1H3 |
InChI Key |
KDYQYDPJXAOOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one](/img/structure/B11480803.png)
![2-Chloroethyl [4-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B11480806.png)
![7-(4-nitrophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480813.png)
![3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480818.png)
![1-[3-(dimethylamino)propyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11480821.png)
![11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480838.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine](/img/structure/B11480847.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480850.png)

![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-](/img/structure/B11480866.png)
![ethyl (2E)-3-[(1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11480876.png)
![2-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B11480881.png)
![1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)](/img/structure/B11480889.png)
